molecular formula C21H21N3O7S2 B2427446 methyl (2Z)-2-{[4-(dimethylsulfamoyl)benzoyl]imino}-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 865197-50-8

methyl (2Z)-2-{[4-(dimethylsulfamoyl)benzoyl]imino}-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No.: B2427446
CAS No.: 865197-50-8
M. Wt: 491.53
InChI Key: ISLMVOWWVRXHSC-DQRAZIAOSA-N
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Description

methyl (2Z)-2-{[4-(dimethylsulfamoyl)benzoyl]imino}-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2-{[4-(dimethylsulfamoyl)benzoyl]imino}-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using 4-(dimethylsulfamoyl)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Imino Group: The imino group can be formed by reacting the benzothiazole derivative with an appropriate amine under dehydrating conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

methyl (2Z)-2-{[4-(dimethylsulfamoyl)benzoyl]imino}-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the imino group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding amine.

    Substitution: The benzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and base catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl (2Z)-2-{[4-(dimethylsulfamoyl)benzoyl]imino}-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[4-(methylsulfamoyl)benzoyl]imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate
  • Methyl 2-[4-(ethylsulfamoyl)benzoyl]imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate
  • Methyl 2-[4-(propylsulfamoyl)benzoyl]imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate

Uniqueness

methyl (2Z)-2-{[4-(dimethylsulfamoyl)benzoyl]imino}-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is unique due to the presence of the dimethylsulfamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and bioactivity compared to its analogs with different substituents.

Properties

IUPAC Name

methyl 2-[4-(dimethylsulfamoyl)benzoyl]imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O7S2/c1-23(2)33(28,29)15-8-5-13(6-9-15)19(26)22-21-24(12-18(25)30-3)16-10-7-14(20(27)31-4)11-17(16)32-21/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLMVOWWVRXHSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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